molecular formula C15H8Cl3NO2 B10769094 PKR Inhibitor, Negative Control

PKR Inhibitor, Negative Control

Cat. No.: B10769094
M. Wt: 340.6 g/mol
InChI Key: ZJFMARHFPUZEKI-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKR inhibitor, negative control, involves the preparation of an oxindole compound. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Mechanism of Action

The PKR inhibitor, negative control, does not exert any inhibitory effects on PKR. It is designed to be inactive in inhibiting RNA-induced PKR autophosphorylation and does not compete with ATP. This inactivity makes it an ideal negative control in experiments aimed at studying the effects of active PKR inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the PKR inhibitor, negative control, lies in its inactivity. Unlike active PKR inhibitors, it does not inhibit PKR activity, making it an essential tool for distinguishing the specific effects of active inhibitors in experimental setups .

Properties

Molecular Formula

C15H8Cl3NO2

Molecular Weight

340.6 g/mol

IUPAC Name

(3Z)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3-

InChI Key

ZJFMARHFPUZEKI-KMKOMSMNSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.